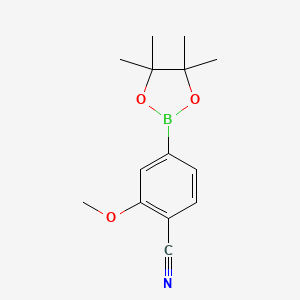
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
“2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and has important applications in organic synthesis .
Synthesis Analysis
This compound plays a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is used in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The molecular formula of this compound is C7H15BO3 . The molecular weight is 158 . The InChI key is JZZJAWSMSXCSIB-UHFFFAOYSA-N .Chemical Reactions Analysis
Due to the stronger electronegativity of oxygen, this compound could be more prone to a nucleophilic reaction . It can be used as a synthesis reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The compound is a colorless liquid at room temperature . The density is 0.9642 g/mL at 25 °C . The boiling point is 120°C at 228mm . The refractive index is 1.4096 .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s particularly useful in reactions that involve nucleophilic substitution and amidation . Its borate and sulfonamide groups make it a valuable component for constructing complex organic molecules.
Drug Development
In the realm of pharmaceuticals, compounds like this are often employed as enzyme inhibitors or ligands for certain drugs . They play a crucial role in the development of treatments for various conditions, including cancer and microbial infections.
Asymmetric Synthesis
The boronic acid derivatives of this compound are instrumental in asymmetric synthesis processes. They are used to protect diols and are involved in the synthesis of amino acids and in catalyzing Diels–Alder and Suzuki coupling reactions .
Fluorescent Probes
Due to the unique properties of the boronic ester bonds, this compound can be used as a fluorescent probe. It’s capable of detecting substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The boronic ester bonds of this compound are also utilized in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner .
Polymer Science
In polymer science, this compound is employed in the synthesis of novel copolymers. These copolymers are based on benzothiadiazole and electron-rich arene units, which have unique optical and electrochemical properties .
Crystallography and Conformational Analysis
The compound’s structure has been characterized using techniques like NMR, IR, MS, and single crystal X-ray diffraction. These methods provide insights into the crystallographic and conformational aspects of the molecule, which are essential for understanding its physical and chemical properties .
Density Functional Theory (DFT) Studies
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of this compound. Such studies are crucial for clarifying certain physical and chemical properties and predicting reactivity patterns .
Mechanism of Action
Target of Action
It is known that this compound is often used as an organic boron reagent in organic synthesis .
Mode of Action
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile interacts with its targets by serving as a boronic acid ester . It plays a key role in the formation of carbon-carbon (C-C) bonds, oxidation, and reduction reactions .
Biochemical Pathways
It is known to be employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. It is known to be moisture sensitive . Therefore, it should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition, and away from ignition sources .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFPVCGUHRGKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)
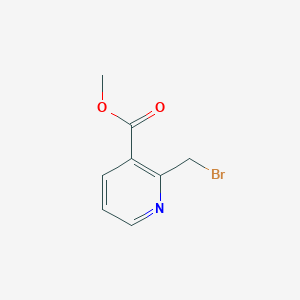
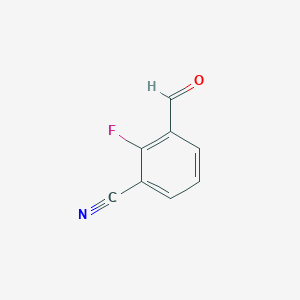
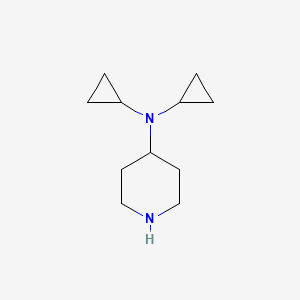
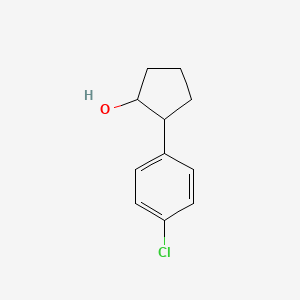
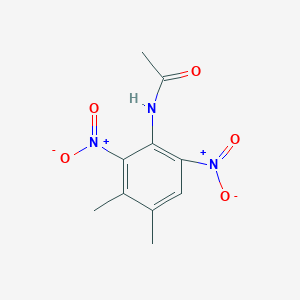

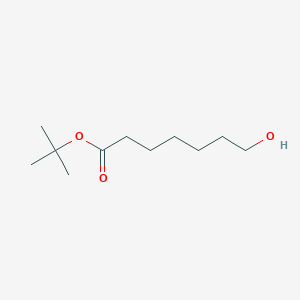

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)
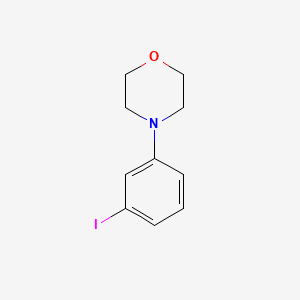

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)